N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide
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Overview
Description
N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fluoropyridine-containing molecules . Examples include:
Uniqueness
N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[4-(3-amino-4-cyanopyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-14-6-1-10(8-20-14)16(24)21-12-2-4-13(5-3-12)23-9-11(7-18)15(19)22-23/h1-6,8-9H,(H2,19,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXZCCRHLSOYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CN=C(C=C2)F)N3C=C(C(=N3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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